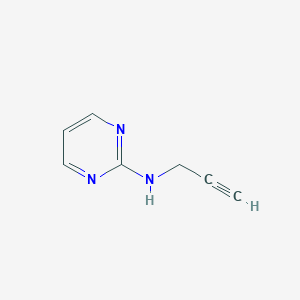

N-prop-2-ynylpyrimidin-2-amine

Vue d'ensemble

Description

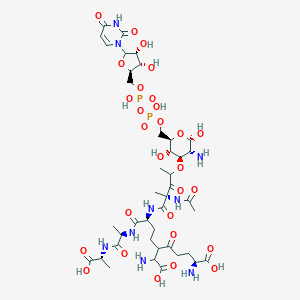

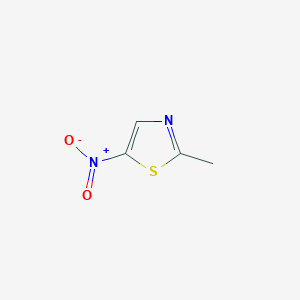

“N-prop-2-ynylpyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of N-arylpyrimidin-2-amines, a category to which “N-prop-2-ynylpyrimidin-2-amine” belongs, has been achieved by condensation of substituted guanidines with enones . Another approach involves the use of a palladium catalyst for the synthesis of new N-Arylpyrimidin-2-amine derivatives . Novel 2-aminopyrimidine derivatives have also been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .

Molecular Structure Analysis

The molecular structure of “N-prop-2-ynylpyrimidin-2-amine” can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . The principle behind NMR-based structure determination is to obtain a set of empirical structural parameters, such as inter-atomic distances and dihedral angles, which are implemented in the form of restraints in a molecular modeling algorithm to obtain a representation of the 3D structure of the biomolecule .

Chemical Reactions Analysis

Pyrimidines, including “N-prop-2-ynylpyrimidin-2-amine”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-prop-2-ynylpyrimidin-2-amine” can be analyzed using various techniques . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Safety And Hazards

Propriétés

IUPAC Name |

N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJEKAFWDHMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-prop-2-ynylpyrimidin-2-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)